molecular formula C11H13ClO3 B13309579 1-(5-Chloro-2-hydroxy-3-methoxyphenyl)-2-methylpropan-1-one

1-(5-Chloro-2-hydroxy-3-methoxyphenyl)-2-methylpropan-1-one

Cat. No.: B13309579
M. Wt: 228.67 g/mol
InChI Key: NUBLJKQGWUWYFQ-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxy-3-methoxyphenyl)-2-methylpropan-1-one (: 1782616-05-0) is an organic compound with the molecular formula C 11 H 13 ClO 3 and a molecular weight of 228.67 g/mol . Its structure features a propanone backbone substituted with a chloro, a hydroxy, and a methoxy group on the phenyl ring, which may contribute to specific electronic and steric properties valuable for chemical synthesis and material science research . This compound is offered for use as a high-purity chemical intermediate and building block in research and development. The methoxy group is a common pharmacophore in medicinal chemistry, often used to optimize a compound's binding affinity, metabolic stability, and other physicochemical properties . Researchers can utilize this chemical for exploring structure-activity relationships (SAR) in novel compound libraries. It is strictly for laboratory research purposes. Please Note: This product is labeled with the precautionary statement "For Research Use Only". It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

1-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C11H13ClO3/c1-6(2)10(13)8-4-7(12)5-9(15-3)11(8)14/h4-6,14H,1-3H3

InChI Key

NUBLJKQGWUWYFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=C(C(=CC(=C1)Cl)OC)O

Origin of Product

United States

Preparation Methods

General Synthesis Approach

A general approach to synthesizing compounds with similar structures involves the use of starting materials such as phenolic compounds, which can be modified through chlorination, methoxylation, and ketone formation reactions. The specific synthesis route for 1-(5-Chloro-2-hydroxy-3-methoxyphenyl)-2-methylpropan-1-one would likely involve a combination of these steps, tailored to introduce the necessary functional groups.

Data Tables

Currently, there are no specific data tables available for the synthesis of 1-(5-Chloro-2-hydroxy-3-methoxyphenyl)-2-methylpropan-1-one. However, general synthesis conditions and reagents used for similar compounds can be summarized as follows:

Synthetic Step Reagents Conditions
Chlorination Chlorine gas or N-chlorosuccinimide Room temperature to reflux
Methoxylation Methanol or dimethyl sulfate Basic conditions, reflux
Ketone Formation Acyl chlorides or Grignard reagents Anhydrous conditions, reflux

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-hydroxy-3-methoxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(5-Chloro-2-hydroxy-3-methoxyphenyl)-2-methylpropan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Biological Studies: Used in studies to understand its effects on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: Employed as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-hydroxy-3-methoxyphenyl)-2-methylpropan-1-one involves:

    Molecular Targets: It interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural and Molecular Properties
Compound Name Molecular Formula Substituents Molecular Weight Physical State Key Features
1-(5-Chloro-2-hydroxy-3-methoxyphenyl)-2-methylpropan-1-one C₁₁H₁₃ClO₃ 5-Cl, 2-OH, 3-OCH₃ 228.67 (calc.) Not reported Intramolecular H-bonding
1-(4-Methoxyphenyl)-2-methylpropan-1-one C₁₁H₁₄O₂ 4-OCH₃ 178.23 Liquid No hydroxyl group
1-(3,4-Difluorophenyl)-2-methylpropan-1-one C₁₀H₁₀F₂O 3-F, 4-F 184.19 Liquid Electronegative F substituents
1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one C₁₄H₁₃BrO₂ Benzofuran core, 5-Br, 7-CH₃ 307.16 Solid Heterocyclic core
1-(5-Chloro-2-methoxyphenyl)-3-(2-methoxyphenyl)-2-propen-1-one C₁₇H₁₅ClO₃ Chalcone backbone, 5-Cl, 2-OCH₃ 302.76 Not reported α,β-unsaturation

Key Observations :

  • Hydrogen Bonding : The hydroxyl group in the target compound enables intramolecular H-bonding with the ketone oxygen, stabilizing its conformation . This contrasts with analogs like 1-(4-methoxyphenyl)-2-methylpropan-1-one, which lacks H-bonding capability due to the absence of a hydroxyl group .
  • Steric and Conformational Differences: The benzofuran derivative introduces a rigid heterocyclic core, reducing rotational freedom compared to the flexible propanone backbone of the target compound.

Comparison with Analog Syntheses :

  • 1-(4-Methoxyphenyl)-2-methylpropan-1-one: Synthesized via Friedel-Crafts acylation or direct alkylation of 4-methoxyacetophenone .
  • Chalcone Derivatives : Require base-catalyzed aldol condensation, as seen in and .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility Stability Notes
Target Compound Not reported Likely polar solvents Stabilized by H-bonding
1-(4-Methoxyphenyl)-2-methylpropan-1-one Not reported Ethanol, acetone Liquid, sensitive to oxidation
1-(3,4-Difluorophenyl)-2-methylpropan-1-one Not reported Organic solvents High electronegativity
1-(5-Bromo-7-methylbenzofuran-2-yl)-2-methylpropan-1-one Not reported DMSO, DMF Solid, stable crystalline form

Insights :

  • The target compound’s hydroxyl and methoxy groups enhance solubility in polar solvents (e.g., ethanol, methanol) compared to non-polar analogs.
  • Fluorinated derivatives (e.g., C₁₀H₁₀F₂O) may exhibit lower solubility in aqueous media due to increased hydrophobicity .

Biological Activity

1-(5-Chloro-2-hydroxy-3-methoxyphenyl)-2-methylpropan-1-one, also known by its CAS number 1782616-05-0, is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H13_{13}ClO3_3
  • Molecular Weight : 228.67 g/mol
  • Structure : The compound features a chloro-substituted phenolic ring and a ketone functional group, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1-(5-Chloro-2-hydroxy-3-methoxyphenyl)-2-methylpropan-1-one exhibit significant antimicrobial properties. For instance, derivatives of phenolic compounds have shown inhibitory effects against various bacterial strains. The presence of hydroxyl and methoxy groups in the structure enhances the interaction with microbial cell membranes, leading to increased permeability and cell death .

Antioxidant Properties

Research has demonstrated that this compound possesses antioxidant activity, which is critical in mitigating oxidative stress in biological systems. The hydroxyl group contributes to radical scavenging capabilities, thereby protecting cells from damage caused by reactive oxygen species (ROS) .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of 1-(5-Chloro-2-hydroxy-3-methoxyphenyl)-2-methylpropan-1-one on various cancer cell lines. The compound exhibited selective cytotoxicity, which is quantified by the IC50_{50} values (the concentration required to inhibit cell growth by 50%). For example, preliminary findings suggest an IC50_{50} value in the micromolar range against specific cancer cell lines, indicating potential for therapeutic applications .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Induction of Apoptosis : Evidence suggests that 1-(5-Chloro-2-hydroxy-3-methoxyphenyl)-2-methylpropan-1-one may trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli effectively, suggesting that 1-(5-Chloro-2-hydroxy-3-methoxyphenyl)-2-methylpropan-1-one may exhibit comparable activity .
  • Cancer Cell Line Testing : In a series of experiments involving breast cancer cell lines, the compound showed promising results in reducing cell viability while sparing normal cells, indicating a favorable selectivity index .

Data Table

PropertyValue
Molecular FormulaC11_{11}H13_{13}ClO3_3
Molecular Weight228.67 g/mol
IC50_{50} (Cancer Cells)Micromolar range
Antimicrobial ActivityEffective against various bacteria
Antioxidant ActivityPositive radical scavenging

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